4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

BRD4 Bromodomain Epigenetics

Select this thieno[2,3-d]pyrimidine scaffold for precise SAR studies. Preferentially binds BRD4 BD1 (IC50=3.98 µM) over BD2 (Kd>300 µM) for isoform-specific target engagement. Incorporates a 4-bromo handle for facile cross-coupling derivatization; active against ALK F1174L mutant (IC50=1.70 µM). High purity, research-use only.

Molecular Formula C13H8BrN3OS
Molecular Weight 334.19
CAS No. 1003159-87-2
Cat. No. B2467049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS1003159-87-2
Molecular FormulaC13H8BrN3OS
Molecular Weight334.19
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br
InChIInChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
InChIKeyRRTMAUYXJYRVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1003159-87-2): A Thieno[2,3-d]pyrimidine Derivative for Kinase-Targeted Research and Chemical Biology


4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1003159-87-2) is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core functionalized with a 4-bromobenzamide moiety. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The compound's molecular architecture, characterized by a rigid, planar framework and a bromine substituent on the phenyl ring, provides a versatile platform for structure-activity relationship (SAR) studies and further derivatization via cross-coupling reactions [2].

Why 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1003159-87-2) Cannot Be Interchanged with Other Thieno[2,3-d]pyrimidine Analogs


The thieno[2,3-d]pyrimidine class exhibits profound functional divergence based on substituent identity and position, making generic substitution unreliable for research reproducibility. The 4-bromo substitution on the benzamide phenyl ring in this compound imparts distinct electronic and steric properties that modulate target engagement and selectivity compared to other halogenated or unsubstituted analogs [1]. Furthermore, the specific substitution pattern at the 4-position of the pyrimidine ring with an amide-linked benzamide group, as opposed to alternative linkages (e.g., hydrazone, amino), results in divergent kinase inhibition profiles, as evidenced by the compound's unique affinity spectrum for bromodomain-containing protein 4 (BRD4) and ALK tyrosine kinase [2].

Product-Specific Evidence for 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1003159-87-2) Selection: Quantitative Comparator Data


Moderate Affinity for BRD4 Bromodomain 1 (BD1) Relative to Potent Reference Inhibitors

4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibits an IC50 of 3.98 µM for inhibition of the first bromodomain (BD1) of BRD4 in a TR-FRET displacement assay [1]. This represents a distinct activity profile compared to the nanomolar-potent thieno[2,3-d]pyrimidine-based dual BRD4/HDAC inhibitor CAY17c, which displays an IC50 of 0.71 µM for BRD4 [2]. The compound's micromolar affinity, while less potent, may confer a distinct selectivity window and reduced target saturation in cellular contexts, a property valued in chemical probe development for target validation studies where complete inhibition is undesirable.

BRD4 Bromodomain Epigenetics

Selectivity Profile Against BRD4 Bromodomain 2 (BD2) as Differentiator from Pan-BRD Inhibitors

In contrast to its moderate activity against BRD4 BD1 (IC50 = 3.98 µM), 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide demonstrates significantly reduced binding to BRD4 BD2, with a Kd value exceeding 300 µM as determined by isothermal titration calorimetry (ITC) [1]. This intra-BET selectivity (BD1 > BD2) is a critical differentiator from pan-BRD inhibitors like (+)-JQ1, which binds both bromodomains with comparable nanomolar affinity (e.g., BD1 Kd = 49 nM, BD2 Kd = 90 nM) [2]. The compound's BD1-preferring binding profile offers a unique chemical tool for dissecting BD1-specific functions of BRD4 in transcriptional regulation and oncogenesis.

BRD4 Selectivity Bromodomain

Activity Against ALK F1174L Mutant Kinase: A Differentiated Kinase Inhibition Spectrum

The compound inhibits the ALK F1174L mutant kinase with an IC50 of 1.70 µM in a LanthaScreen Eu-kinase binding assay [1]. This mutant, associated with resistance to crizotinib in neuroblastoma and non-small cell lung cancer, is not a common target of typical thieno[2,3-d]pyrimidine derivatives, which are more frequently characterized for activity against VEGFR-2, c-Met, and EGFR [2]. For instance, the potent thieno[2,3-d]pyrimidine compound 12j exhibits IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively, but has no reported activity against ALK [2]. This distinct kinase inhibition profile positions 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide as a valuable tool for studying ALK F1174L mutant biology and for exploring thieno[2,3-d]pyrimidine scaffold interactions with a broader kinome space.

ALK Kinase Cancer

Structural Determinant: The 4-Bromo Substituent as a Versatile Synthetic Handle

The presence of a bromine atom at the 4-position of the benzamide phenyl ring in 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide provides a critical functional handle for diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This is in contrast to unsubstituted or methyl-substituted benzamide analogs (e.g., 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide), which lack this reactive site for further elaboration . The bromine atom enables the systematic synthesis of focused libraries of thieno[2,3-d]pyrimidine derivatives, facilitating SAR studies that map the effects of various aryl and heteroaryl substituents on biological activity.

Synthetic Intermediate Cross-coupling SAR

Defined Application Scenarios for 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1003159-87-2) Based on Validated Evidence


Chemical Probe Development for BRD4 BD1-Selective Functional Studies

Given its moderate affinity for BRD4 BD1 (IC50 = 3.98 µM) and significantly weaker binding to BD2 (Kd > 300 µM) [1], 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide serves as a starting scaffold for developing chemical probes to dissect BD1-specific functions in transcriptional regulation. This is in contrast to pan-BRD inhibitors that target both domains with equal potency [2].

Kinase Selectivity Profiling and ALK F1174L Mutant Studies

The compound's activity against the ALK F1174L mutant (IC50 = 1.70 µM) [1] provides a unique entry point for studying this resistance-associated kinase variant. Its distinct profile, differing from the typical VEGFR-2/c-Met/EGFR focus of other thieno[2,3-d]pyrimidines [2], supports its use in selectivity panels to map the kinome interaction landscape of the thieno[2,3-d]pyrimidine chemotype.

Synthetic Intermediate for Diversified Thieno[2,3-d]pyrimidine Libraries

The 4-bromo substituent on the benzamide phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions [1]. This enables the systematic synthesis of diverse analog libraries for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of various aryl and heteroaryl substituents on biological activity and pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.